Renzapride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Renzapride es un agente procinético y antiemético que actúa como un agonista completo del receptor de serotonina 5-HT4 y un antagonista parcial del receptor de serotonina 5-HT3. También funciona como un antagonista del receptor de serotonina 5-HT2B y tiene cierta afinidad por los receptores de serotonina 5-HT2A y serotonina 5-HT2C . This compound fue desarrollado inicialmente por Alizyme plc en el Reino Unido y actualmente está siendo desarrollado por Atlantic Healthcare para el manejo de trastornos de la motilidad gastrointestinal .

Métodos De Preparación

Renzapride se puede sintetizar a través de una serie de reacciones químicas. Un método implica la preparación de this compound clorhidrato hidrato. El proceso incluye incubar this compound en una solución de agua y un solvente miscible en agua, seguido de la adición de ácido clorhídrico concentrado a la solución, y finalmente aislar el this compound clorhidrato hidrato resultante .

Análisis De Reacciones Químicas

Renzapride se somete a varias reacciones químicas, que incluyen:

Sustitución: La estructura de this compound permite posibles reacciones de sustitución, particularmente involucrando su grupo benzamida.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cromatografía líquida de alta presión (HPLC) para analizar metabolitos y enzimas citocromo P450 para evaluar los efectos inhibitorios . Los principales productos formados a partir de estas reacciones incluyen this compound N-óxido y sus enantiómeros .

Aplicaciones Científicas De Investigación

Irritable Bowel Syndrome with Constipation (IBS-C)

Renzapride has been primarily studied for its efficacy in treating IBS-C. A series of clinical trials have assessed its effectiveness in improving gastrointestinal symptoms.

Clinical Trial Findings

- Pilot Study :

- Phase II Trials :

- Long-Term Study :

Efficacy and Safety Analysis

A systematic review and meta-analysis highlighted the following key points regarding the efficacy and tolerability of this compound:

- Efficacy : this compound showed a relative risk of clinical efficacy in IBS patients treated for more than five weeks compared to placebo, but results were statistically non-significant .

- Tolerability : The compound was associated with a higher incidence of diarrhea compared to placebo (relative risk of 1.61), leading to increased dropout rates .

Case Study 1: Efficacy in Women with IBS-C

A randomized controlled trial involving women with IBS-C demonstrated that this compound improved stool consistency and frequency over a treatment period of 12 weeks. The study reported small yet statistically significant differences favoring this compound over placebo .

Case Study 2: Diabetic Patients

In a separate study involving diabetic patients with autonomic neuropathy, this compound reduced gastric emptying lag phase by 20-26 minutes across all doses tested, indicating potential applications beyond IBS-C .

Mecanismo De Acción

Renzapride ejerce sus efectos al actuar como un agonista completo del receptor de serotonina 5-HT4 y un antagonista parcial del receptor de serotonina 5-HT3 . Al estimular los receptores de serotonina 5-HT4 en la pared intestinal, this compound promueve la liberación de acetilcolina, lo que aumenta el peristaltismo (movimiento) del tracto gastrointestinal . Además, su acción antagonista sobre los receptores de serotonina 5-HT3 ayuda a reducir las náuseas y los vómitos .

Comparación Con Compuestos Similares

Renzapride es único debido a su doble modo de acción como agonista del receptor de serotonina 5-HT4 y antagonista del receptor de serotonina 5-HT3 . Compuestos similares incluyen:

Cisapride: Otro agente procinético que actúa como un agonista del receptor de serotonina 5-HT4 pero no tiene propiedades antagonistas significativas del receptor de serotonina 5-HT3.

Tegaserod: Un agonista del receptor de serotonina 5-HT4 utilizado para el síndrome del intestino irritable, pero carece de la acción antagonista del receptor de serotonina 5-HT3 de this compound.

La combinación de actividades del receptor de serotonina de this compound lo hace particularmente eficaz para tratar los trastornos de la motilidad gastrointestinal y el síndrome del intestino irritable .

Propiedades

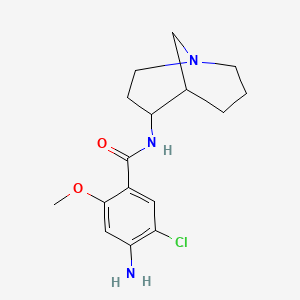

IUPAC Name |

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKEXSLDPEFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869554 |

Source

|

| Record name | 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.